molecular formula C21H22N4O3S B2950306 N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1235352-39-2

N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Número de catálogo: B2950306
Número CAS: 1235352-39-2
Peso molecular: 410.49
Clave InChI: FMWYYUCGQOOUGR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-((1-(2-Phenoxyacetyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a synthetic compound featuring a bicyclic benzo[c][1,2,5]thiadiazole core linked to a piperidine moiety via a carboxamide bridge. The piperidine ring is substituted with a 2-phenoxyacetyl group, which modulates physicochemical properties such as lipophilicity and solubility. The presence of the piperidine and phenoxyacetyl groups suggests possible interactions with biological targets such as enzymes or receptors, akin to other carboxamide-based therapeutics like dasatinib .

Propiedades

IUPAC Name

N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c26-20(14-28-17-4-2-1-3-5-17)25-10-8-15(9-11-25)13-22-21(27)16-6-7-18-19(12-16)24-29-23-18/h1-7,12,15H,8-11,13-14H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWYYUCGQOOUGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC3=NSN=C3C=C2)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound belongs to the class of benzo[c][1,2,5]thiadiazoles, which are known for their diverse pharmacological properties. The molecular formula is C18H22N4O2SC_{18}H_{22}N_4O_2S, with a molecular weight of approximately 410.5 g/mol. Its structure includes a thiadiazole moiety that contributes to its biological activity through interactions with various biological targets.

The mechanism of action for N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is thought to involve:

  • Receptor Interaction : The compound may interact with specific receptors or enzymes, modulating their activity.
  • Inhibition of Cellular Pathways : It can inhibit pathways involved in cell proliferation and survival, making it a candidate for anticancer therapy.

Anticancer Properties

Research indicates that derivatives of thiadiazoles exhibit significant anticancer activities. For instance:

  • Cytotoxicity : Studies have shown that compounds similar to N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these activities range from 0.28 µg/mL to 4.27 µg/mL .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 Value (µg/mL)
Thiadiazole Derivative AMCF-70.28
Thiadiazole Derivative BA5490.52
N-(Substituted Thiadiazole)SK-MEL-24.27

Antimicrobial Activity

N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide and its derivatives have also been evaluated for antimicrobial properties:

  • Bacterial Inhibition : The compound has shown activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values indicate moderate to significant antibacterial activity compared to standard antibiotics .

Table 2: Antimicrobial Activity Overview

MicroorganismMIC (µg/mL)Activity Level
S. aureus32.6Moderate
E. coli47.5Significant
Candida albicans30.0Moderate

Case Studies and Research Findings

Recent studies have highlighted the potential of thiadiazole derivatives in drug development:

  • Cytotoxicity Studies : A study involving various thiadiazole derivatives demonstrated their ability to induce apoptosis in cancer cells without affecting normal cells significantly .
  • Structure–Activity Relationship (SAR) : Investigations into the SAR of these compounds have revealed that specific substitutions on the thiadiazole ring enhance anticancer activity, suggesting avenues for further optimization in drug design .
  • In Vivo Studies : Preliminary animal studies have indicated that these compounds may reduce tumor size and improve survival rates in cancer models .

Aplicaciones Científicas De Investigación

N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound with potential biological activities, classified as a heterocyclic compound containing a thiadiazole moiety. It falls under the class of organic compounds known as benzo[c][1,2,5]thiadiazoles, recognized for their aromatic properties and potential interactions with biological targets, making them significant in pharmaceutical research.

Basic Information

  • CAS Number: 1235352-39-2
  • Molecular Formula: Not specified in the search results, but mentioned as present in the original document.
  • Molecular Weight: Approximately 410.5 g/mol

Synthesis

The synthesis of N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves several key steps, and the synthetic route may require optimization to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed for purification of intermediates and final products to ensure quality control.

Potential Applications

The mechanism of action for N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide likely involves interaction with specific biological targets such as receptors or enzymes. Research indicates that compounds with similar structures often modulate signaling pathways related to neurotransmitter systems or exhibit anti-inflammatory properties. Detailed studies would be required to elucidate the precise interactions at a molecular level.

Chemical Reactions

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound is compared below with key analogs based on structural motifs, synthetic routes, and inferred bioactivity.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Applications References
Target Compound : N-((1-(2-Phenoxyacetyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide C₂₂H₂₁N₅O₃S 435.5 Piperidine-2-phenoxyacetyl, benzo[c]thiadiazole Hypothesized kinase inhibition
N-((1-(Pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide C₁₅H₁₁N₇OS 337.4 Triazole-pyridine, benzo[c]thiadiazole Not reported (structural analog)
N-{[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide C₁₂H₂₀N₄O₃S₂ 356.4 Piperidine-dimethylsulfamoyl, thiadiazole Enzymatic inhibition (inferred)
N-(3-Fluoro-4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)benzyl)-2,6-dimethylimidazo[2,1-b]thiazole-5-carboxamide C₂₉H₂₆F₄N₆O 592.6 Piperazine-trifluoropyridine, imidazothiazole Anti-tuberculosis activity

Key Observations:

Core Heterocycle Variations: The target compound’s benzo[c][1,2,5]thiadiazole core is distinct from imidazothiazole () or 1,2,3-thiadiazole () scaffolds. The bicyclic thiadiazole system may enhance π-π stacking interactions in target binding compared to monocyclic analogs .

Piperidine/Piperazine Modifications: Substitution at the piperidine nitrogen (e.g., phenoxyacetyl in the target vs. dimethylsulfamoyl in ) influences electronic and steric properties. The phenoxyacetyl group increases lipophilicity (clogP ~3.5 estimated) compared to the polar sulfamoyl group (clogP ~1.2) . Piperazine-containing analogs () exhibit improved solubility due to the basic nitrogen, whereas piperidine derivatives may offer better membrane permeability .

Bioactivity Inference: Carboxamide-linked piperidine/piperazine compounds, such as the anti-tuberculosis agent ND-11543 (), demonstrate the importance of the carboxamide bridge in target engagement. The target compound’s phenoxyacetyl-piperidine group may mimic aryl-binding pockets in kinases or proteases .

Synthetic Routes: The target compound likely employs amide coupling strategies similar to (EDC-mediated synthesis) and (thiazole carboxamide preparation). Piperidine functionalization via nucleophilic acyl substitution (e.g., phenoxyacetyl chloride) is a plausible step .

Research Findings and Implications

While direct data on the target compound is absent, insights from analogs suggest:

  • Kinase Inhibition Potential: The benzo[c]thiadiazole-carboxamide scaffold resembles dasatinib’s thiazole-carboxamide structure, a known tyrosine kinase inhibitor . Substitution at the piperidine nitrogen may fine-tune selectivity.
  • Antimicrobial Applications: Piperidine-thiadiazole hybrids () show activity against bacterial targets, suggesting the phenoxyacetyl variant could be optimized for similar efficacy .
  • Metabolic Stability: The phenoxyacetyl group may improve metabolic stability compared to ester-containing analogs, as seen in ’s trifluoromethylpyridine derivative .

Q & A

Q. Basic

  • 1H/13C NMR : Peaks corresponding to the piperidine methylene (δ ~2.8–3.2 ppm), phenoxyacetyl carbonyl (δ ~170 ppm), and thiadiazole protons (δ ~7.5–8.5 ppm) are critical .
  • IR : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and thiadiazole C-S bonds (~680 cm⁻¹) .
    Advanced
  • X-ray crystallography : Resolve ambiguities in stereochemistry. Co-crystallization with analogs (e.g., thioacetamide derivatives) can enhance crystal lattice stability .

What in vitro assays evaluate antimicrobial or anticancer potential?

Q. Basic

  • Antimicrobial : Follow protocols from thiadiazole derivatives, testing against Gram-positive/negative bacteria (MIC assays in LB broth, 24–48 hr incubation) .
  • Anticancer : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations after 72 hr exposure .

How do piperidine ring substitutions influence pharmacokinetic properties?

Q. Advanced

  • Lipophilicity : Introducing fluorinated or methyl groups on the piperidine ring (e.g., 4-methylpiperidine) increases logP, enhancing blood-brain barrier penetration (measure via shake-flask method) .
  • Metabolic stability : Replace piperidine with 4,4-difluoropiperidine to reduce CYP450-mediated oxidation, as shown in hepatic microsome assays .

How to resolve contradictory purity data between HPLC and TLC?

Q. Advanced

  • HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) gradient. A purity discrepancy may arise from UV-inactive impurities.
  • TLC : Confirm solvent system compatibility (e.g., chloroform:methanol 9:1) and visualize under 254 nm. Cross-validate with LC-MS to detect low-abundance contaminants .

What strategies improve solubility and bioavailability?

Q. Advanced

  • Prodrug design : Introduce phosphate esters at the phenoxyacetyl group for pH-dependent solubility .
  • Co-solvents : Use cyclodextrin complexes (e.g., HP-β-CD) in preclinical formulations to enhance aqueous solubility (test via phase-solubility diagrams) .

How to predict binding affinity via computational methods?

Q. Advanced

  • Docking studies : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase). Validate poses with MD simulations (GROMACS, 100 ns trajectories) .
  • QSAR models : Corrogate electronic parameters (HOMO/LUMO) with IC₅₀ values from analogous thiadiazole carboxamides .

How to address instability under acidic/basic conditions?

Q. Advanced

  • Degradation studies : Monitor compound stability in PBS (pH 2.0–7.4) via UPLC at 25°C. Acidic conditions may hydrolyze the amide bond; stabilize with lyophilization or buffered excipients .

Key considerations for enantiomerically pure analogs?

Q. Advanced

  • Chiral resolution : Use Chiralpak IA columns with hexane:isopropanol (85:15) to separate stereoisomers. Confirm enantiomeric excess (ee >98%) via polarimetry .

How to troubleshoot reproducibility in multi-step synthesis?

Q. Basic

  • Intermediate characterization : Isolate and validate each intermediate (e.g., piperidin-4-ylmethylamine via ¹H NMR) before proceeding .
  • Scale-up adjustments : Replace reflux with microwave-assisted synthesis (e.g., 100°C, 300 W) to reduce reaction times and byproducts .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.